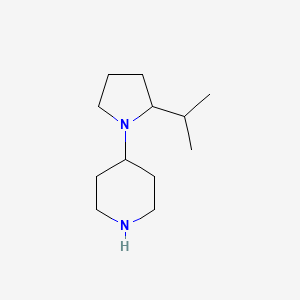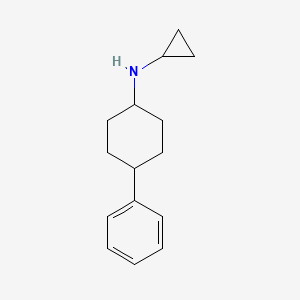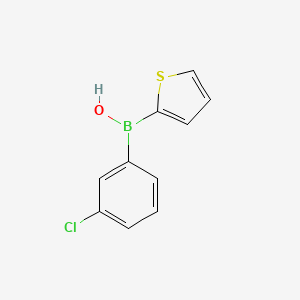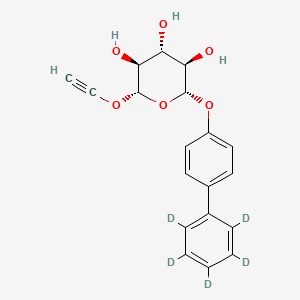
4-Biphenylyl-d5 Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Biphenylyl-d5 Glucuronide is a deuterated analog of 4-Biphenylyl Glucuronide, which is a metabolite of 4-Phenylphenol. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Biphenylyl-d5 Glucuronide typically involves the glucuronidation of 4-Biphenylyl-d5. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale glucuronidation processes, often utilizing bioreactors for enzymatic synthesis. The reaction conditions are optimized for high yield and purity, including controlled pH, temperature, and substrate concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Biphenylyl-d5 Glucuronide primarily undergoes glucuronidation reactions. It can also participate in hydrolysis, where the glucuronide moiety is cleaved, and in oxidation-reduction reactions depending on the environmental conditions .
Common Reagents and Conditions: Common reagents for these reactions include UDP-glucuronic acid for glucuronidation and various acids or bases for hydrolysis. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from these reactions include the deglucuronidated form of 4-Biphenylyl-d5 and various oxidized or reduced derivatives, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
4-Biphenylyl-d5 Glucuronide is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Its stable isotope labeling makes it an excellent tracer for studying metabolic pathways and enzyme activities. It is also used in the development of analytical methods for detecting and quantifying glucuronides in biological samples .
Wirkmechanismus
The primary mechanism of action for 4-Biphenylyl-d5 Glucuronide involves its role as a substrate for glucuronidation enzymes. These enzymes catalyze the transfer of glucuronic acid to the compound, facilitating its excretion from the body. This process is crucial for the detoxification and elimination of various xenobiotics and endogenous compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include 4-Biphenylyl Glucuronide, 4-Hydroxybiphenyl-d5 Glucuronide, and other deuterated glucuronides.
Uniqueness: 4-Biphenylyl-d5 Glucuronide is unique due to its stable isotope labeling, which allows for more precise and accurate tracking in metabolic studies compared to non-deuterated analogs. This feature makes it particularly valuable in research applications where detailed metabolic profiling is required.
Eigenschaften
Molekularformel |
C19H18O6 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-2-ethynoxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H18O6/c1-2-23-18-16(21)15(20)17(22)19(25-18)24-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-11,15-22H/t15-,16-,17+,18-,19+/m0/s1/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
AXAKRSMEZNRXRC-GJEOQBSISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)OC#C)O)O)O)[2H])[2H] |
Kanonische SMILES |
C#COC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC=CC=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


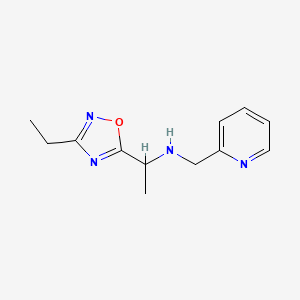
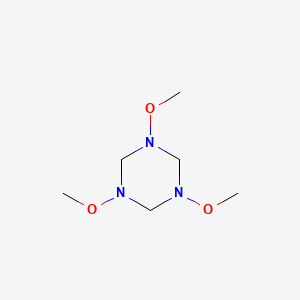
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)


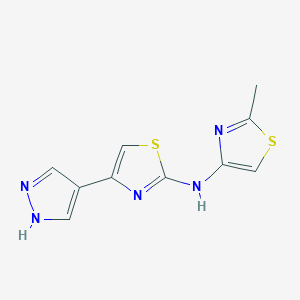
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)
